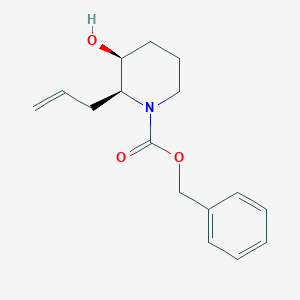

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine derivatives, including compounds similar to "(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate," are important in various chemical and pharmaceutical applications due to their versatile biological activities and potential as building blocks in organic synthesis.

Synthesis Analysis

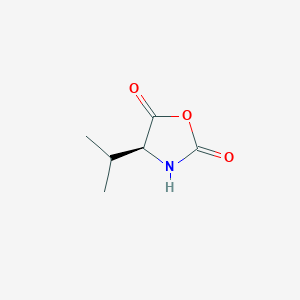

The synthesis of piperidine derivatives often involves complex reactions, including Claisen rearrangement, reductive amination, and asymmetric synthesis approaches. For example, asymmetric syntheses have been described for piperidinecarboxylic acid derivatives, utilizing starting materials such as L-aspartic acid and employing techniques like tribenzylation and hydroboration (Xue et al., 2002).

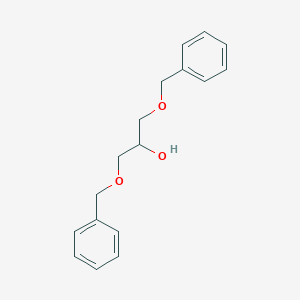

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been elucidated using techniques like X-ray diffraction analysis. These studies reveal details about the conformation, hydrogen bonding, and packing in crystals of hydroxy derivatives of hydropyridine, showcasing the conformational flexibility and extended network of hydrogen bonds these molecules can form (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives participate in a wide range of chemical reactions, including oxidative decarboxylation, iodination, and reactions forming bicyclic systems. These reactions enable the introduction of various functional groups and the modification of the molecular structure for desired properties and activities (Boto et al., 2001).

Applications De Recherche Scientifique

Chemistry and Synthesis Applications

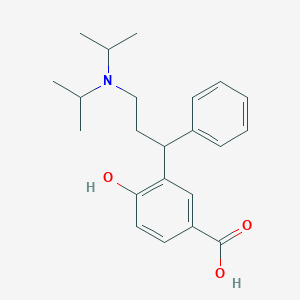

- The detailed study of ohmefentanyl stereoisomers , which share structural similarities with (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate, elucidates the importance of stereochemistry in the biological activity of compounds. These studies contribute to understanding how slight changes in molecular configuration can significantly impact the interaction with biological targets (Brine et al., 1997).

- Research on metalloporphyrin-catalyzed C-H bond functionalization reflects the compound's potential in organic synthesis, particularly in the hydroxylation, amination, and carbenoid insertion into C-H bonds. Such reactions are pivotal for modifying complex molecules, highlighting the compound's relevance in synthetic chemistry (Che et al., 2011).

Environmental and Analytical Chemistry

- Investigations into the nucleophilic aromatic substitution of the nitro-group using piperidine derivatives underscore the compound's utility in exploring reaction mechanisms. This research aids in understanding how certain functional groups interact under various conditions, which is crucial for developing new synthetic pathways and for environmental remediation processes (Pietra & Vitali, 1972).

Supramolecular and Material Chemistry

- The study of benzene-1,3,5-tricarboxamide derivatives illustrates the utility of structured molecules similar to (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate in forming supramolecular assemblies. These assemblies have potential applications ranging from the development of new materials to nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Organic Reactions

- Transition-metal catalyzed hydroxycarbonylation reactions in aqueous-organic two-phase systems demonstrate how derivatives of (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate could be involved in catalytic processes, enhancing the efficiency and selectivity of synthetic organic reactions (Bertoux et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

benzyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIGRANCXYGHPY-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442539 |

Source

|

| Record name | Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate | |

CAS RN |

244056-94-8 |

Source

|

| Record name | Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)